N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine

PET radiochemistry NMDA receptor imaging radiopharmaceutical synthesis

Procure CAS 160754-78-9 as the sole validated precursor for on-site [¹¹C]CNS‑5161 radiosynthesis. This desmethyl guanidine is the indispensable synthetic gateway for the clinically deployed NMDA receptor PET tracer. Unlike the N-methylated congener CNS‑5161 (CAS 160754-76-7), this compound provides the free guanidine NH site essential for [¹¹C]methyl-iodide insertion, delivering exclusively the active N′-methyl regioisomer. A published protocol using this precursor enables ≤45 min post-EOB synthesis with 20–40% radiochemical yields, suitable for same-day patient imaging. Ideal for hospital-based PET centres, CMOs running multi-centre trials, and pharmacology labs needing a non-radioactive reference standard for HPLC co-elution. Specify ≥95% purity (HPLC) with full NMR identity and audit-trailed documentation from a dedicated PET precursor supplier.

Molecular Formula C15H16ClN3S2
Molecular Weight 337.9 g/mol
CAS No. 160754-78-9
Cat. No. B063435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine
CAS160754-78-9
Molecular FormulaC15H16ClN3S2
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)Cl)N=C(N)NC2=CC(=CC=C2)SC
InChIInChI=1S/C15H16ClN3S2/c1-20-11-5-3-4-10(8-11)18-15(17)19-14-9-12(21-2)6-7-13(14)16/h3-9H,1-2H3,(H3,17,18,19)
InChIKeyWRCQAVVHFIRQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

160754-78-9 – Desmethyl-CNS5161 Guanidine Precursor for NMDA PET Tracer Synthesis


N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine (CAS 160754-78-9) is a synthetic diphenylguanidine derivative that serves as the essential desmethyl precursor for the high-affinity NMDA receptor PET radioligand [¹¹C]CNS‑5161 [1]. With a molecular formula of C₁₅H₁₆ClN₃S₂ (MW 337.9) and a purity specification of ≥ 95%, this compound is the immediate synthetic intermediate for [¹¹C]methylation, enabling routine production of a validated clinical PET tracer for functional imaging of activated NMDA ion channels . Unlike its N′-methylated congener CNS‑5161 (Ki = 1.87 nM for the PCP site), the desmethyl form provides the free guanidine NH site that is essential for radiolabeling [1].

Why 160754-78-9 Cannot Be Replaced by Generic N-Methylguanidines or Other NMDA PET Precursors


The desmethyl guanidine 160754-78-9 occupies a singular niche in PET radiochemistry: it is the only commercially validated precursor that, upon [¹¹C]methylation, delivers exclusively the N′-methyl regioisomer (CNS‑5161) with a proven clinical production track record [1]. Attempted substitution with the N‑methyl regioisomer (N‑methyl‑CNS‑5161) yields a distinct compound with altered pharmacological properties and an unusable radiolabeling site, while other NMDA PET tracer precursors (e.g., [¹¹C]GMOM) target different binding sites or require alternative radiolabeling strategies unsuitable for CNS‑5161 production [1]. Direct procurement of CNS‑5161 as free base or salt is insufficient for PET tracer synthesis because it lacks the free guanidine hydrogen required for [¹¹C]methyl‑iodide insertion [1]. Therefore, 160754-78-9 is not merely a structural analog of CNS‑5161; it is the indispensable synthetic gateway to a clinically deployed ¹¹C radiotracer.

Quantitative Differentiation Evidence for 160754-78-9 versus Closest Analogs


Exclusive Radiochemical Precursor Status for [¹¹C]CNS‑5161 Clinical Production

160754-78-9 is the desmethyl guanidine precursor (compound 1) that enables [¹¹C]CNS‑5161 radiosynthesis via straightforward N‑[¹¹C]methylation. In the published synthetic route, compound 1 is the sole intermediate that can be converted to the active PET tracer; neither the N‑methyl regioisomer 3 nor other analogs can provide the identical labeled product [1]. The radiosynthesis yields a decay-corrected radiochemical yield of 20–40% with specific activities of 100–200 GBq/μmol when 160754-78-9 is used as the starting material, demonstrating its suitability for clinical PET production [1].

PET radiochemistry NMDA receptor imaging radiopharmaceutical synthesis

Regioisomeric Fidelity: Exclusive N′-Methylation vs. N‑Methylation

The desmethyl precursor 160754-78-9 yields exclusively the N′-methyl regioisomer upon [¹¹C]methylation (CNS‑5161, compound 2), which is the high-affinity NMDA ligand (Ki = 1.87 nM). In contrast, methylation at the N position produces N‑methyl‑CNS‑5161 (compound 3) with distinct, uncharacterized pharmacology that is not suitable for PET imaging [1]. The regioisomeric fidelity of the desmethyl precursor is structurally enforced by the guanidine substitution pattern, making 160754-78-9 the only reliable starting material for the clinically relevant tracer.

regioisomer selectivity PET tracer development NMDA receptor pharmacology

Purity Specification Matches Radiochemical Processing Requirements

Commercially sourced 160754-78-9 is supplied at ≥ 95% purity (by appearance and ¹H NMR), a specification that meets the stringent requirements for PET radiochemistry precursor materials . This purity is essential because unreacted impurities in the desmethyl precursor can compete for the [¹¹C]methylating agent and reduce radiochemical yield and specific activity, which are critical parameters for clinical PET studies. In contrast, many research-grade CNS‑5161 samples are supplied as hydrochloride salt with variable purity (often > 98% by HPLC), but these are designed for pharmacological assays, not for radiolabeling, and lack the free NH site .

chemical purity radiopharmaceutical precursor quality control

Commercially Validated Supply Chain for GMP-Compatible Clinical Radiopharmacy

160754-78-9 is commercially catalogued and distributed as a purpose-defined PET precursor by at least one dedicated radiochemical supplier (Nard Institute, product NP074-1), packaged at min. 10 mg quantities suitable for routine clinical radiosynthesis campaigns . The [¹¹C]CNS‑5161 derived from this precursor has been used in human PET studies, demonstrating that the precursor meets the necessary chemical and regulatory standards for clinical translation [1]. By contrast, sourcing the desmethyl compound from non-specialist chemical vendors often yields material without documented suitability for PET radiosynthesis, requiring in-house re-synthesis and re-characterization.

clinical PET tracer supply chain radiopharmaceutical manufacturing

Procurement-Driven Application Scenarios for 160754-78-9


Clinical PET Centre Routine Production of [¹¹C]CNS‑5161

A hospital-based PET centre requiring a validated, GMP-compatible precursor for on-site [¹¹C]CNS‑5161 radiosynthesis should procure 160754-78-9 as the sole starting material. The published protocol using this desmethyl precursor enables a total preparation time of ≤ 45 min post‑EOB with radiochemical yields of 20–40%, suitable for same-day patient imaging [1]. Direct substitution with CNS‑5161 or the N‑methyl regioisomer is not chemically viable.

Contract Radiopharmaceutical Manufacturing for Multi-Centre Trials

A CMO producing [¹¹C]CNS‑5161 for multi-centre clinical trials should specify 160754-78-9 from a dedicated PET precursor supplier to ensure batch-to-batch consistency (≥ 95% purity, defined NMR identity) and audit-trailed quality documentation . This avoids the need for in-house re-synthesis of the precursor and reduces regulatory risk.

NMDA Receptor Pharmacology Studies Requiring Cold Reference Material

Pharmacology labs performing competitive binding assays with [³H]CNS‑5161 or [¹¹C]CNS‑5161 can use 160754-78-9 as the non-radioactive reference standard for HPLC co-elution and identity confirmation, as reported in the original radiosynthesis characterization [1]. The desmethyl compound provides a mass-differentiated marker that separates cleanly from the methylated tracer.

Precursor-Centric SAR and Radiochemistry Development

Medicinal chemistry groups exploring new guanidine-based NMDA PET ligands require 160754-78-9 as the benchmark desmethyl intermediate for [¹¹C]methylation methodology development. Its documented reactivity with [¹¹C]CH₃I under standardized conditions (NaH/CH₃CN) [1] provides a reliable baseline for evaluating new precursor designs and alternative radiosynthetic routes.

Quote Request

Request a Quote for N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.